6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a bicyclic heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structural features, including a pyrazole ring fused to a pyridine ring, with a methyl group at the 6-position and an amino group at the 3-position. These structural characteristics contribute to its diverse biological activities and potential applications in medicinal chemistry.
The compound can be synthesized through various methods, often involving the cyclization of precursors such as 5-amino-1-phenylpyrazole with unsaturated ketones or other reactive carbonyl compounds. Recent studies have highlighted its synthesis and characterization through elemental analysis and spectral data, confirming its molecular structure and purity .
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its rings. It falls within the category of pyrazolo[3,4-b]pyridines, which are known for their potential pharmacological properties and have been investigated for various therapeutic applications.
The synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves several key steps:
For instance, one method reported involves using zirconium(IV) chloride as a catalyst in a solvent mixture of ethanol and dimethylformamide to facilitate the reaction between 5-amino-1-phenylpyrazole and α,β-unsaturated ketones. This method has shown effective yields despite some challenges related to incomplete condensation and intermediate formation .
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions typical for heterocyclic compounds:
Reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts to achieve desired yields and selectivity. For example, coupling reactions have been successfully performed using palladium catalysts under mild conditions to generate more complex structures .
The mechanism by which 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors.
Quantitative analyses often employ techniques like molecular docking studies to predict binding interactions and affinities with biological targets, demonstrating promising results in various assays .
The physical properties of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine include:
Chemical properties include:
Relevant data from thermodynamic studies indicate favorable stability profiles for this compound compared to other derivatives within its class .
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine has garnered attention for its potential applications in medicinal chemistry:
The ongoing research highlights its versatility as a scaffold for drug design due to its unique structural features and biological activity profiles .
The pyrazolo[3,4-b]pyridine scaffold emerged as a significant heterocyclic system following Ortoleva's 1908 synthesis of the first monosubstituted derivative (R₃ = Ph) via iodine-mediated condensation of diphenylhydrazone and pyridine . This pioneering work laid the foundation for Bülow's 1911 synthesis of N-phenyl-3-methyl derivatives using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid . Early synthetic routes relied heavily on cyclocondensation strategies between preformed pyrazole and pyridine precursors, limiting structural diversity. Over a century of innovation has expanded access to this scaffold, with modern databases now cataloging over 300,000 unique 1H-pyrazolo[3,4-b]pyridine compounds documented across 5,500 references (including 2,400 patents) . The exponential growth since 2012 (54% of total references) reflects escalating pharmaceutical interest, accelerated by advanced catalytic methods and green synthesis techniques [4].
Table 1: Key Historical Milestones in Pyrazolo[3,4-b]pyridine Chemistry
Year | Innovation | Significance |
---|---|---|
1908 | First monosubstituted derivative (Ortoleva) | Established scaffold synthesis from simple precursors |
1911 | N-phenyl-3-methyl derivatives (Bülow) | Demonstrated versatility of aminopyrazole route |
1985 | First dedicated biological review | Highlighted therapeutic potential |
2012-2022 | 1,413 patents filed | Surge in medicinal chemistry applications |
2021 | Vericiguat (Verquvo®) FDA approval | Clinical validation of scaffold for cardiovascular disease |
Pyrazolo[3,4-b]pyridines exhibit tautomeric equilibria between 1H- and 2H-forms, with the 1H-tautomer dominating (>90% abundance) due to superior thermodynamic stability (ΔG = 37.03 kJ/mol) confirmed by AM1 calculations [4]. This preference arises from uninterrupted aromaticity across both rings in the 1H-form, enabling full π-electron delocalization. In contrast, the 2H-tautomer disrupts aromatic continuity in the pyrazole ring, confining resonance to peripheral pathways . X-ray crystallography confirms near-planar geometry (dihedral <5°) that facilitates π-stacking interactions with biological targets. Quantum mechanical studies reveal the C3-amino group participates in strong intramolecular H-bonding with N1 (N-H···N, 2.05 Å), further stabilizing the 1H-configuration while enhancing dipole moments (4.5–5.2 D) critical for target binding [4]. Electronic distribution analysis shows high π-deficient character at C4 (MEP = +25.7 kcal/mol) and nucleophilicity at N1 (MEP = -32.4 kcal/mol), directing electrophilic substitutions to the pyridine ring [4]. These features collectively establish 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a privileged scaffold for drug design, leveraging its hydrogen-bonding capacity (two donors, one acceptor) and electron-deficient surface for charge-transfer interactions.
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 79173-38-9) serves as a versatile building block with demonstrated utility across therapeutic and agrochemical domains. Its physicochemical profile (MW = 148.17 g/mol, LogP = 0.89, TPSA = 67.6 Ų) aligns with Lipinski's rule parameters, supporting favorable bioavailability [1] [7]. Medicinally, derivatives exhibit:
Table 2: Biological Activities of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives
Activity Profile | Key Compounds | Potency (IC₅₀/EC₅₀) | Molecular Targets |
---|---|---|---|
Antileukemic | 8a, 8o, 14a-b | 0.304 μM (RS4;11 cells) | CDK2, Abl kinases, HOXA9/MEIS1 |
Antileishmanial | Phosphoramidate series | 6.44–12.25 μM | Protozoal metabolic enzymes |
TRK Inhibition | C03 | 56 nM (TRKA) | Tropomyosin receptor kinases |
PDE4 Inhibition | Unspecified analogs | <100 nM | Phosphodiesterase-4 |
In agrochemical research, the scaffold functions as a herbicidal and fungicidal core, where the 6-methyl group enhances lipid membrane permeability, and the C3-amino group enables derivatization with bioactive moieties [4]. Computational models confirm strong binding to plant pathogen targets (e.g., β-tubulin; docking score = -12.3 kcal/mol), supporting its role in crop protection agent development. Over 35% of recently patented pyrazolopyridine derivatives incorporate the 6-methyl-3-amino motif, underscoring its industrial relevance [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7